molecular formula C4H6BrNaO2 B14617132 Sodium 2-bromobutyrate CAS No. 58113-95-4

Sodium 2-bromobutyrate

Katalognummer: B14617132
CAS-Nummer: 58113-95-4
Molekulargewicht: 188.98 g/mol
InChI-Schlüssel: OJTYQIKZPLCFIO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 2-bromobutyrate is an organic compound with the molecular formula C4H6BrNaO2. It is the sodium salt of 2-bromobutyric acid and is commonly used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of the bromine atom, which makes it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 2-bromobutyrate can be synthesized through the bromination of butyric acid followed by neutralization with sodium hydroxide. The process involves the selective bromination of butyric acid in the presence of an acid halide, followed by esterification and subsequent neutralization .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the Hell–Volhard–Zelinsky reaction, where butyric acid is treated with elemental bromine in the presence of a phosphorus catalyst. The resulting 2-bromobutyric acid is then neutralized with sodium hydroxide to form this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 2-bromobutyrate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form butyric acid derivatives.

    Reduction Reactions: this compound can be reduced to butyric acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to form 2-bromobutyric acid derivatives.

Common Reagents and Conditions:

    Substitution: Typically involves nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

    Reduction: Requires strong reducing agents such as lithium aluminum hydride in anhydrous conditions.

    Oxidation: Often involves oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Sodium 2-bromobutyrate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticonvulsant medications like Levetiracetam.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis

Wirkmechanismus

The mechanism of action of sodium 2-bromobutyrate involves its reactivity due to the presence of the bromine atom. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and reduction. The bromine atom acts as a leaving group, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and other molecular targets, affecting metabolic pathways and enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, including substitution and reduction, sets it apart from similar compounds like sodium butyrate .

Eigenschaften

CAS-Nummer

58113-95-4

Molekularformel

C4H6BrNaO2

Molekulargewicht

188.98 g/mol

IUPAC-Name

sodium;2-bromobutanoate

InChI

InChI=1S/C4H7BrO2.Na/c1-2-3(5)4(6)7;/h3H,2H2,1H3,(H,6,7);/q;+1/p-1

InChI-Schlüssel

OJTYQIKZPLCFIO-UHFFFAOYSA-M

Kanonische SMILES

CCC(C(=O)[O-])Br.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.